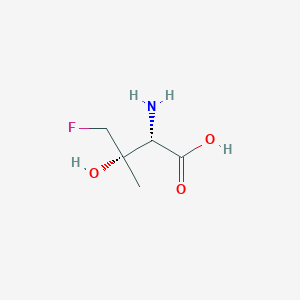
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of Glycylglycine: Glycine is reacted with another glycine molecule to form glycylglycine.
Acetylation: The glycylglycine is then acetylated using acetic anhydride to form N-acetylglycylglycine.
Thioester Formation: N-acetylglycylglycine is reacted with cysteamine to form N-acetylcysteamine.
Trifluoroacetate Addition: Finally, the compound is treated with trifluoroacetic acid to form this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate has several scientific research applications:
Radiobiology: It is used as a radioprotective agent to protect normal tissues during radiation therapy.
Biochemistry: The compound is used in studies involving thiol-disulfide exchange reactions.
Pharmacology: It is investigated for its potential therapeutic effects in reducing radiation-induced damage.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-Glycylglycyl-S-acetylcysteamine trifluoroacetate involves its interaction with cellular thiols. The compound can donate its thiol group to protect cellular components from oxidative damage. It also interacts with molecular targets involved in the cellular response to radiation, thereby reducing radiation-induced damage .
相似化合物的比较
N-Glycylglycyl-S-acetylcysteamine trifluoroacetate is unique compared to other similar compounds due to its trifluoroacetate group, which enhances its stability and solubility. Similar compounds include:
N-Acetylcysteamine: Lacks the glycylglycine moiety and trifluoroacetate group.
Cysteamine: A simpler thiol compound without the acetyl and glycylglycine groups.
WR-2721 (Amifostine): Another radioprotective agent but with a different chemical structure and mechanism of action.
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
97314-22-2 |
|---|---|
分子式 |
C10H16F3N3O5S |
分子量 |
347.31 g/mol |
IUPAC 名称 |
S-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15N3O3S.C2HF3O2/c1-6(12)15-3-2-10-8(14)5-11-7(13)4-9;3-2(4,5)1(6)7/h2-5,9H2,1H3,(H,10,14)(H,11,13);(H,6,7) |
InChI 键 |
JZVKQMHIBQODIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCCNC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)



![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)

![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
